2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide
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Overview
Description
2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a methoxy group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core. Its distinct molecular configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Propanoylamino Group:
Attachment of the Carbamothioyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, hydroxides, or amines; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides with different functional groups
Scientific Research Applications
2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-{[3-(acetylamino)phenyl]carbamothioyl}benzamide
- 2-methoxy-N-{[3-(butanoylamino)phenyl]carbamothioyl}benzamide
- 2-methoxy-N-{[3-(benzoylamino)phenyl]carbamothioyl}benzamide
Comparison
Compared to similar compounds, 2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide exhibits unique properties due to the presence of the propanoylamino group, which may influence its reactivity and biological activity. Its distinct molecular structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-3-16(22)19-12-7-6-8-13(11-12)20-18(25)21-17(23)14-9-4-5-10-15(14)24-2/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,23,25) |
InChI Key |
HLLVOGRCYXSOCT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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